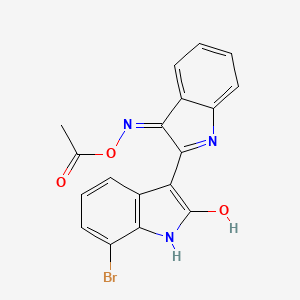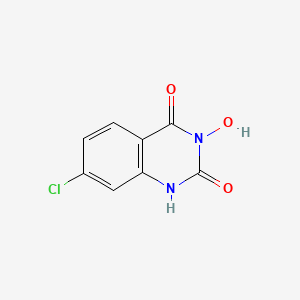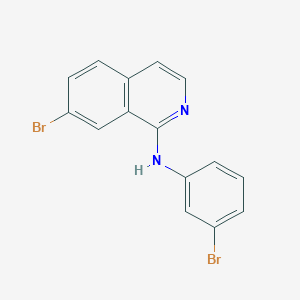
7-Hydroxy-6-propanoylcoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-6-propionyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities Coumarins are naturally occurring substances found in many plants and have been used in various medicinal and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-6-propionyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst . This method is widely used due to its simplicity and efficiency. The reaction typically requires a Lewis acid catalyst such as aluminum chloride or zinc chloride and is carried out under reflux conditions.
Industrial Production Methods
For industrial production, the Pechmann condensation method is often scaled up. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also involve continuous flow reactors to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-6-propionyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding quinones.
Reduction: The carbonyl group at the 6-position can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
7-hydroxy-6-propionyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of fluorescent probes and dyes due to its strong fluorescence properties.
Mechanism of Action
The mechanism of action of 7-hydroxy-6-propionyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7-position can form hydrogen bonds with biological molecules, influencing their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects, such as scavenging free radicals and modulating oxidative stress .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-6-methoxy-2H-chromen-2-one: Similar structure but with a methoxy group instead of a propionyl group.
7-hydroxy-4-methyl-2H-chromen-2-one: Contains a methyl group at the 4-position instead of a propionyl group.
Uniqueness
7-hydroxy-6-propionyl-2H-chromen-2-one is unique due to the presence of the propionyl group at the 6-position, which imparts distinct chemical and biological properties
Properties
CAS No. |
144582-52-5 |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
7-hydroxy-6-propanoylchromen-2-one |
InChI |
InChI=1S/C12H10O4/c1-2-9(13)8-5-7-3-4-12(15)16-11(7)6-10(8)14/h3-6,14H,2H2,1H3 |
InChI Key |
GJOCMGDMAGUOKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C2C(=C1)C=CC(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![7-Fluoro-1,3-dihydro-imidazo[4,5-b]quinolin-2-one](/img/structure/B10845575.png)



![7-ethyl-6H-chromeno[4,3-b]quinoline-3,9-diol](/img/structure/B10845593.png)

